

Measuring the In Vitro Efficacy of JTE-607: Application Notes and Protocols

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Compound of Interest

Compound Name: Jte-607

Cat. No.: B1662373

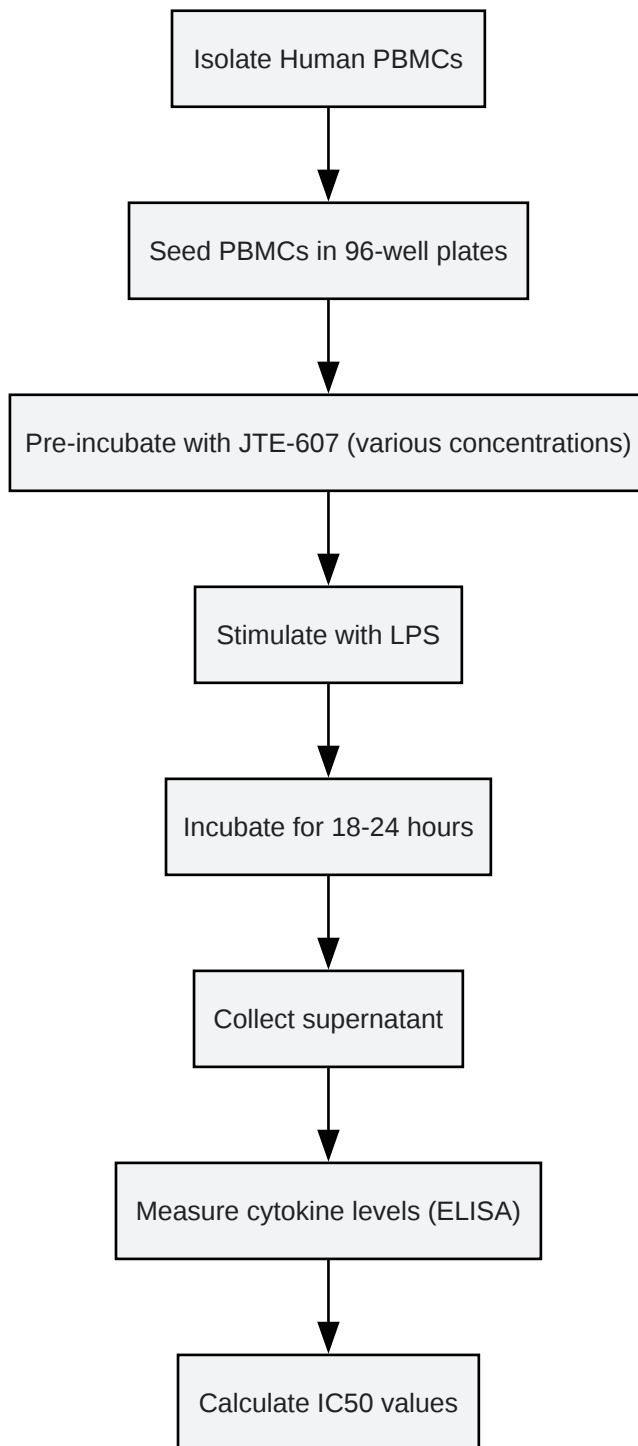
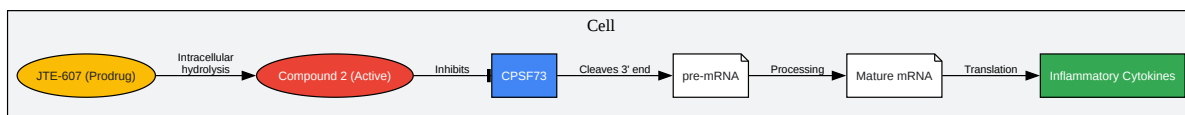
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These application notes provide a comprehensive guide to measuring the in vitro efficacy of **JTE-607**, a potent anti-inflammatory and anti-cancer agent. **JTE-607** is a prodrug that is intracellularly converted to its active form, Compound 2.^{[1][2][3]} Its primary mechanism of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease crucial for pre-messenger RNA (pre-mRNA) 3' processing.^{[1][2][3][4][5]} This inhibition, which is sequence-dependent, leads to a reduction in the production of multiple inflammatory cytokines and can induce apoptosis in cancer cells.^{[1][6][7]}

Mechanism of Action

JTE-607's active form, Compound 2, directly targets and inhibits the enzymatic activity of CPSF73.^{[1][2][3][5]} CPSF73 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of pre-mRNA at the polyadenylation site, a critical step in the maturation of most eukaryotic mRNAs. By inhibiting CPSF73, **JTE-607** disrupts the 3'-end processing of pre-mRNAs, leading to an accumulation of unprocessed transcripts and subsequent downregulation of protein expression, including that of various inflammatory cytokines.^[5]





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